
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39 g/mol . This compound is characterized by its pyridine core substituted with dimethyl and diphenyl groups, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide typically involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with aniline derivatives under specific conditions . The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography is common to achieve high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethylpyridine-3,5-dicarboxylic acid
- 2,6-Dimethyl-3,5-diphenylpyridine
- 2,6-Dimethyl-3,5-dicarboxylic acid-dianilide
Comparison: Compared to these similar compounds, 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both dimethyl and diphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
55275-98-4 |
|---|---|
Molekularformel |
C21H19N3O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2,6-dimethyl-3-N,5-N-diphenylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-14-18(20(25)23-16-9-5-3-6-10-16)13-19(15(2)22-14)21(26)24-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
LRHJOMGZOYUGKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)C)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
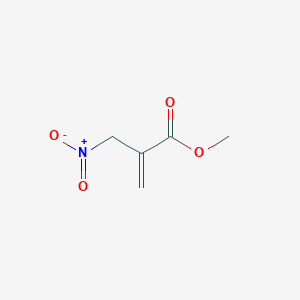
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)

![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
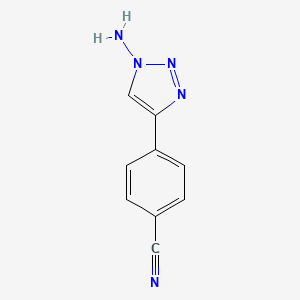
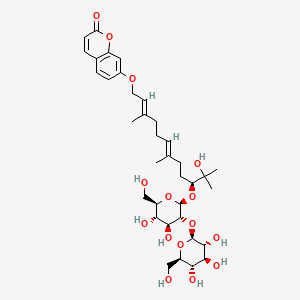
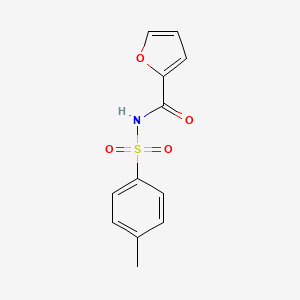

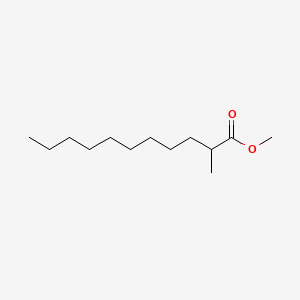
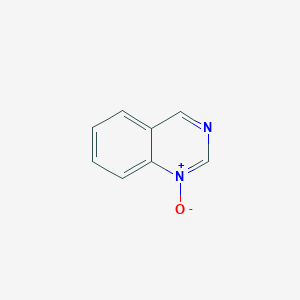
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
